molecular formula C15H11FN4S B12033059 4-((4-Fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-((4-Fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B12033059
M. Wt: 298.3 g/mol
InChI Key: DIUTUTHBTDGOMB-LICLKQGHSA-N
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Description

4-((4-Fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-fluorobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields. Additionally, continuous flow reactors may be used to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-((4-Fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Fluorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
  • (4-((4-Fluorobenzylidene)amino)phenyl)acetic acid

Uniqueness

Compared to similar compounds, 4-((4-Fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the presence of both a fluorobenzylidene group and a triazole ring.

Properties

Molecular Formula

C15H11FN4S

Molecular Weight

298.3 g/mol

IUPAC Name

4-[(E)-(4-fluorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11FN4S/c16-13-8-6-11(7-9-13)10-17-20-14(18-19-15(20)21)12-4-2-1-3-5-12/h1-10H,(H,19,21)/b17-10+

InChI Key

DIUTUTHBTDGOMB-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F

Origin of Product

United States

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